1-(3-Bromo-4-(methylthio)phenyl)ethanone
Overview
Description
1-(3-Bromo-4-(methylthio)phenyl)ethanone is an organic compound with the molecular formula C9H9BrOS It is a brominated aromatic ketone with a methylthio group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-4-(methylthio)phenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(4-(methylthio)phenyl)ethanone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent (e.g., dichloromethane).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amine or thiol derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Scientific Research Applications
1-(3-Bromo-4-(methylthio)phenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-(methylthio)phenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methylthio groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-3-(methylthio)phenyl)ethanone
- 2-Bromo-1-(4-(methylthio)phenyl)ethanone
- 1-(3-Bromo-4-(methylthio)phenyl)propanone
Uniqueness
1-(3-Bromo-4-(methylthio)phenyl)ethanone is unique due to the specific positioning of the bromine and methylthio groups on the benzene ring, which can significantly influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-(3-bromo-4-methylsulfanylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrOS/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTKWQDQVWVZQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273696 | |
Record name | 1-[3-Bromo-4-(methylthio)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79324-78-0 | |
Record name | 1-[3-Bromo-4-(methylthio)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79324-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Bromo-4-(methylthio)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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